N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
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Overview
Description
N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thiazole ring, an oxathiine ring, and a carboxamide group. The presence of these functional groups makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiazole derivative with an oxathiine precursor in the presence of a base such as sodium hydroxide can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with thiazole or oxathiine rings, such as:
- 1,3,4-thiadiazoles
- 1,3-thiazoles
- Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .
Uniqueness
What sets N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H16N2O5S2 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C17H16N2O5S2/c1-10-14(11(2)20)25-17(18-10)19-16(21)13-15(12-6-4-3-5-7-12)26(22,23)9-8-24-13/h3-7H,8-9H2,1-2H3,(H,18,19,21) |
InChI Key |
ASEQGYIQONFMTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
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